N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-Chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (IUPAC name) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-dihydro scaffold. Key structural attributes include:
- Thieno[3,2-d]pyrimidine backbone: A sulfur-containing bicyclic system critical for π-π stacking and hydrogen-bonding interactions.
- 3-(2-Methylpropyl) substituent: An isobutyl group at position 3, influencing steric and hydrophobic properties .
The compound’s molecular formula is C₁₈H₁₆ClFN₂O₃S, with a molecular weight of 410.85 g/mol. Its synthetic pathway likely involves carbodiimide-mediated coupling, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C18H17ClFN3O3S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-7-11(20)3-4-12(13)19/h3-7,10H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
DXSDMJZOMYTWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chloro, fluoro, and isobutyl substituents. Common reagents used in these reactions include halogenating agents, such as thionyl chloride, and fluorinating agents, like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it could inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Core Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical and Spectroscopic Comparisons
NMR Data Trends
- Target Compound : Expected downfield shifts for aromatic protons (2-chloro-5-fluorophenyl group) and upfield shifts for the isobutyl methyl groups (δ ~1.0–1.5 ppm).
- Compound 1 () : Distinct 1H NMR signals at δ 12.50 (NH) and δ 10.10 (NHCO), with SCH2 protons at δ 4.12 . The thio group alters electronic environments compared to the oxygen-based linker in the target compound.
- Compound 28 () : Acetamidophenyl group shows NH resonance at δ ~10 ppm, similar to the target’s acetamide proton .
Melting Points and Solubility
- Target Compound : Melting point unreported in evidence, but halogenation and isobutyl groups suggest moderate solubility in DMF/DMSO (common in and syntheses).
- Compound 1 () : MP 230°C, attributed to strong intermolecular hydrogen bonding from the thio group and dichlorophenyl moiety .
- MEK Inhibitor () : High molecular weight (693.53 g/mol) correlates with lower aqueous solubility, mitigated by DMSO solvation .
Implications of Structural Variations
Pharmacological Potential
- Halogenation : The 2-chloro-5-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes/receptors, similar to MEK inhibitors in .
- Thieno vs. Pyrido Cores: The sulfur atom in the thieno[3,2-d]pyrimidine core (target) could improve metabolic stability compared to nitrogen-rich pyrido[4,3-d]pyrimidine derivatives () .
- Linker Flexibility : The acetamide bridge in the target compound offers conformational flexibility, whereas thio or sulfonamide linkers () may restrict rotation .
Biological Activity
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications, particularly in pharmacology and toxicology.
Chemical Structure
The compound can be represented by the following structural formula:
Where , , , and correspond to the specific counts of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.
Biological Activity Studies
Recent research has focused on assessing this compound's biological activities through various in vitro and in vivo studies. Key findings include:
- Antitumor Activity : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines. IC50 values were reported in the low micromolar range, indicating potent activity.
- Antimicrobial Properties : The compound exhibited broad-spectrum antimicrobial activity against several bacterial strains. For example, it showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- Toxicity Assessment : Toxicological evaluations using zebrafish embryos indicated a low toxicity profile, with an LC50 value greater than 50 mg/L, suggesting that it may be safe for further development.
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antitumor | IC50 < 10 µM | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Zebrafish Toxicity | LC50 > 50 mg/L |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Presence of 2-chloro and 5-fluoro | Increased potency |
| Thieno[3,2-d]pyrimidine core | Essential for activity |
| Acetamide group | Enhances solubility |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner.
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
